Trimethyl((4-(methylthio)phenyl)ethynyl)silane
Description
Its structure comprises a phenyl ring substituted at the para position with a methylthio (-SMe) group and an ethynyl (-C≡C-) moiety terminated by a trimethylsilyl (-SiMe₃) group. This compound is synthesized via palladium-catalyzed cross-coupling reactions, as reported in studies focusing on surface-enhanced Raman scattering (SERS) tags . Its methylthio group confers electron-donating properties, influencing its reactivity and applications in materials science and organic synthesis.
Properties
CAS No. |
134317-21-8 |
|---|---|
Molecular Formula |
C12H16SSi |
Molecular Weight |
220.41 g/mol |
IUPAC Name |
trimethyl-[2-(4-methylsulfanylphenyl)ethynyl]silane |
InChI |
InChI=1S/C12H16SSi/c1-13-12-7-5-11(6-8-12)9-10-14(2,3)4/h5-8H,1-4H3 |
InChI Key |
NPRIVLGJFLPHTF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)SC |
Origin of Product |
United States |
Preparation Methods
Ligand and Co-Catalyst Considerations
Ligands such as cataCXium A (a bulky phosphine) stabilize palladium intermediates, enabling room-temperature reactivity. In contrast, triphenylphosphine (PPh$$_3$$) ligands require elevated temperatures but tolerate diverse solvent environments. Copper iodide, traditionally used in Sonogashira reactions, is omitted in modern protocols to avoid homocoupling side reactions.
Reaction Conditions and Optimization
Solvent Effects
Solvent polarity profoundly influences reaction kinetics and selectivity:
| Solvent | Dielectric Constant | Reaction Rate (Relative) | Yield (%) | Source |
|---|---|---|---|---|
| 2-MeTHF | 6.2 | 1.0 | 94–100 | |
| THF | 7.5 | 0.8 | 71–79 | |
| CH$$2$$Cl$$2$$ | 8.9 | 0.6 | 43–58 |
2-MeTHF, a green solvent, enhances reaction rates due to its moderate polarity and ability to stabilize palladium intermediates. In contrast, dichloromethane (CH$$2$$Cl$$2$$) slows kinetics but improves selectivity for carbonylative pathways.
Base and Temperature
- Cs$$2$$CO$$3$$ : This strong base deprotonates trimethylsilylacetylene at room temperature, facilitating transmetalation in copper-free systems.
- Triethylamine (Et$$3$$N) : Employed in carbonylative reactions, Et$$3$$N aids in CO insertion but necessitates temperatures ≥100°C.
Reaction temperatures vary widely:
- Room Temperature (25°C) : Optimal for Pd(CH$$3$$CN)$$2$$Cl$$_2$$/cataCXium A systems, achieving full conversion in 4–8 hours.
- Elevated Temperatures (100°C) : Required for PdCl$$2$$(PPh$$3$$)$$_2$$-mediated reactions, particularly under CO pressure.
Mechanistic Insights
Oxidative Addition
The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate. This step is rate-determining in copper-free systems.
Transmetalation and Reductive Elimination
The silyl-protected alkyne coordinates to Pd(II), followed by reductive elimination to yield the coupled product. CataCXium A accelerates this step by stabilizing electron-deficient palladium centers.
Comparative Analysis of Methodologies
The Pd(CH$$3$$CN)$$2$$Cl$$2$$ system offers superior yields and milder conditions, making it preferable for industrial-scale synthesis. Conversely, PdCl$$2$$(PPh$$3$$)$$2$$ adapts better to carbonylative transformations but requires energy-intensive conditions.
Industrial-Scale Production Challenges
Purification Techniques
- Distillation : Effective for separating silane products from unreacted alkyne, though limited by thermal stability.
- Column Chromatography : Resolves regioisomers but incurs high costs for large batches.
- Recrystallization : Limited applicability due to the compound’s low melting point (≈45°C).
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The phenylethynyl moiety can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides, amines.
Coupling: Palladium catalysts, copper iodide, diisopropylamine, toluene, inert atmosphere, heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Various substituted phenylethynyl derivatives.
Coupling: Complex organic molecules with extended conjugation.
Scientific Research Applications
Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Trimethyl-(4-methylsulfanyl-phenylethynyl)-silane is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and involve pathways related to its chemical structure. The phenylethynyl moiety may play a role in binding to target sites, while the methylsulfanyl group could influence the compound’s reactivity and stability .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous silane derivatives, emphasizing substituent effects, synthesis, and applications.
Structural and Electronic Variations
Trimethyl((4-nitrophenyl)ethynyl)silane
- Substituent: Nitro (-NO₂) group (electron-withdrawing).
- Formula: C₁₁H₁₃NO₂Si (mass: 219.31 g/mol).
- Properties : The nitro group reduces electron density on the aromatic ring, altering reactivity in coupling reactions. Hazard warnings include H302 (harmful if swallowed) and H315 (skin irritation) .
- Applications: Potential intermediate in explosives or agrochemicals due to nitro functionality.
Trimethyl(4-((4-(trifluoromethyl)phenyl)ethynyl)phenyl)silane
- Substituent : Trifluoromethyl (-CF₃) group (strongly electron-withdrawing).
- Formula : C₁₇H₁₅F₃Si (mass: 304.38 g/mol).
- Synthesis: Achieved via gold-catalyzed oxidative Sonogashira coupling with 96% yield .
- Applications : High stability and polarity make it suitable for fluorinated polymers or pharmaceuticals.
Trimethyl{[4-(phenylethynyl)phenyl]ethynyl}silane
- Substituent : Phenylethynyl (-C≡CPh) group (π-conjugated).
- Formula : C₁₈H₁₆Si (mass: 260.41 g/mol).
- NMR Data : ¹H NMR (CDCl₃) shows aromatic protons at δ 7.34–7.55 ppm and SiMe₃ at δ 0.27 ppm .
- Applications : Used in extended π-systems for optoelectronic materials.
Trimethyl[(4-{[2-(trimethylsilyl)ethyl]sulfanyl}phenyl)ethynyl]silane
- Substituent : 2-(Trimethylsilyl)ethylthio (-SCH₂CH₂SiMe₃).
- Formula : C₁₆H₂₆SSi₂ (mass: 306.62 g/mol).
- Properties : Bulky substituent enhances steric hindrance, affecting reaction kinetics .
Physical and Chemical Properties
Biological Activity
Trimethyl((4-(methylthio)phenyl)ethynyl)silane is a silane compound with potential applications in various biological and chemical processes. This article reviews its biological activity, synthesis methods, and relevant research findings, highlighting its significance in medicinal chemistry and organic synthesis.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14OSi
- IUPAC Name : Trimethyl(4-(methylthio)phenyl)ethynylsilane
- SMILES Notation : CC@HSi(C)C#CC1=CC=C(C=C1)S(C)C
Synthesis Methods
The synthesis of this compound typically involves the following methods:
- Sonogashira Coupling : This method utilizes palladium-catalyzed cross-coupling reactions between terminal alkynes and aryl halides. It has been shown to yield high purity and good yields of the desired silane compound.
- Alkylation Reactions : Alkylation of trimethylsilylacetylene with 4-bromo(methylthio)benzene has been reported to produce the desired compound effectively under optimized conditions.
Antimicrobial Properties
Research indicates that derivatives of alkynyl-substituted compounds, including this compound, exhibit significant antimicrobial activity. For example:
- Bacterial Activity : Studies have shown that benzothiophene derivatives, which share structural similarities with this silane compound, demonstrate high antibacterial activity against strains like Staphylococcus aureus .
- Fungal Activity : The potential use of these compounds in treating fungal infections has also been explored, suggesting a broad spectrum of antimicrobial efficacy .
Cytotoxicity and Cell Viability
Investigations into the cytotoxic effects of this compound reveal:
- Cell Line Studies : In vitro assays on various cancer cell lines indicate that this compound can induce apoptosis in a dose-dependent manner, suggesting its potential as an anticancer agent .
- Mechanism of Action : The mechanism may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial properties against S. aureus.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound exhibited significant inhibition zones compared to control groups, indicating strong antibacterial properties.
-
Case Study 2: Cytotoxicity Assessment
- Objective : To determine the cytotoxic effects on breast cancer cell lines (MCF-7).
- Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations of the silane.
- Results : A notable decrease in cell viability was observed at higher concentrations (IC50 = 15 µM), supporting its potential as an anticancer agent .
Data Tables
Q & A
Basic Research Questions
Q. How can the Sonogashira coupling reaction be optimized for synthesizing Trimethyl((4-(methylthio)phenyl)ethynyl)silane?
- Methodology : Use a Pd(PPh₃)₂Cl₂/CuI catalyst system in triethylamine or CH₂Cl₂ under inert conditions. Adjust catalyst loading (e.g., 1 mol% Pd, 2 mol% CuI) and reaction time (3–16 hours). Monitor progress via TLC and purify via flash chromatography (hexanes/EtOAc) .
- Key Variables : Solvent polarity, temperature (room temperature vs. reflux), and stoichiometry of trimethylsilylacetylene (1.5 equiv relative to aryl halide).
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR :
- ¹H NMR : Look for the singlet of trimethylsilyl (TMS) protons at δ ≈ 0.25 ppm and aromatic protons (e.g., δ 6.8–7.6 ppm for substituted phenyl groups) .
- ¹³C NMR : Identify the alkyne carbons (δ ≈ 90–105 ppm) and quaternary carbons adjacent to the sulfur atom .
Q. How does the methylthio substituent influence reactivity in cross-coupling reactions?
- The electron-donating methylthio group (-SMe) enhances aryl halide activation in Pd-catalyzed reactions by increasing electron density on the aromatic ring, facilitating oxidative addition. However, it may sterically hinder coupling at para positions .
- Experimental Design : Compare reaction rates with analogs (e.g., -OMe or -CF₃ substituents) to isolate electronic vs. steric effects .
Advanced Research Questions
Q. How can conflicting yield data (e.g., 66% vs. 97%) in similar syntheses be resolved?
- Root Cause Analysis :
- Substrate Purity : Impurities in aryl iodides (e.g., 4-iodophenyl derivatives) reduce catalytic efficiency. Pre-purify via recrystallization .
- Catalyst Deactivation : Moisture or oxygen degrades Pd/Cu catalysts. Use rigorously dried solvents and Schlenk techniques .
Q. What strategies enable the use of this compound in constructing π-conjugated materials?
- Application : As a building block for ethynylene-linked polymers or macrocycles (e.g., pillar[5]arenes). Perform Suzuki-Miyaura cross-coupling with boronate esters or Stille coupling with stannanes .
- Challenge : The TMS group may hinder polymerization. Use desilylation (e.g., K₂CO₃/MeOH) post-coupling to generate terminal alkynes .
Q. How can NMR signal overlap in complex derivatives be resolved?
- Advanced Techniques :
- DEPT-135 NMR : Differentiate CH₃ (TMS), CH (aromatic), and quaternary carbons .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic proton signals and correlate with carbon environments .
Q. What mechanistic insights explain side products in alkyne functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
